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molecular formula C11H7F2NO3 B1428496 5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid CAS No. 1258503-80-8

5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid

Cat. No. B1428496
M. Wt: 239.17 g/mol
InChI Key: XPDBSSSZESBVMA-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

A solution of sodium hydroxide 1M (28 mL; 28 mmol) was added to a solution of ethyl 5-(2,5-difluorobenzyl)isoxazole-3-carboxylate (2.50 g; 9.36 mmol) in ethanol (3 mL). The mixture was stirred at room temperature. After 1 hour, a precipitation occurred and the reaction mixture was allowed to stir for 30 minutes. The solution was acidified to pH 1 by addition of a solution of hydrochloric acid 6N. The precipitate was collected by filtration and dried under reduced pressure to give 1.90 g (84%) of 5-(2,5-difluorobenzyl)isoxazole-3-carboxylic acid as a white solid.
Quantity
28 mL
Type
reactant
Reaction Step One
Name
ethyl 5-(2,5-difluorobenzyl)isoxazole-3-carboxylate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][C:5]=1[CH2:6][C:7]1[O:11][N:10]=[C:9]([C:12]([O:14]CC)=[O:13])[CH:8]=1>C(O)C>[F:3][C:4]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][C:5]=1[CH2:6][C:7]1[O:11][N:10]=[C:9]([C:12]([OH:14])=[O:13])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
28 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl 5-(2,5-difluorobenzyl)isoxazole-3-carboxylate
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(CC2=CC(=NO2)C(=O)OCC)C=C(C=C1)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitation
STIRRING
Type
STIRRING
Details
to stir for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The solution was acidified to pH 1 by addition of a solution of hydrochloric acid 6N
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(CC2=CC(=NO2)C(=O)O)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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